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Cat. No.: B10824678 Get Quote

For Immediate Release

A comprehensive analysis of two prominent selective immunoproteasome inhibitors, ONX-0914

(also known as PR-957) and PR-924, reveals distinct profiles in their inhibitory activity and

therapeutic potential. This guide provides a detailed comparison of their performance,

supported by experimental data, for researchers, scientists, and drug development

professionals in the fields of oncology and immunology.

Both ONX-0914 and PR-924 are potent epoxyketone-based inhibitors that selectively target the

β5i (LMP7) subunit of the immunoproteasome, a key regulator of protein degradation in

immune cells.[1][2][3] Their mechanism of action involves covalent modification of the N-

terminal threonine active sites of the proteasome.[1][4] This targeted inhibition has shown

promise in treating various hematological malignancies and autoimmune diseases by

disrupting cytokine production and inducing apoptosis in malignant cells.[2][4][5]

Quantitative Performance Analysis
The following tables summarize the in vitro inhibitory concentrations and cellular effects of

ONX-0914 and PR-924 based on available experimental data.

Table 1: Inhibitory Concentration (IC50) Against Proteasome Subunits
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Compound
Target
Subunit

Cell-Free
Assay IC50

Cellular
Assay IC50

Selectivity
(over β5)

Reference

ONX-0914 β5i (LMP7)
Not explicitly

stated

5.7 nM (Raji

cells)
20- to 40-fold [2][6]

β5

(Constitutive)

Not explicitly

stated
>100 nM [6]

β1i (LMP2)
Not explicitly

stated

Partially

inhibited at

higher

concentration

s

[6]

PR-924 β5i (LMP7) 2.5 nM

100 nM

(>90%

inhibition in

CEM cells)

~91 to 100-

fold
[7][8][9]

β5

(Constitutive)
227 nM

1-10 µM

(partial

inhibition)

[7][9]

β1i (LMP2)
Not explicitly

stated

Inhibited at 1-

10 µM
[9]

Table 2: In Vitro Efficacy in Cancer Cell Lines
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Compound Cell Line(s) Assay Type IC50 / Effect Reference

ONX-0914

Human

Glioblastoma

(LN229,

GBM8401,

U87MG)

Cell Viability

Induces

apoptosis and

cell cycle arrest

[10]

Multiple

Myeloma
Cell Viability

Cytotoxic at ~1

µM
[11][12]

PR-924

Multiple

Myeloma

(MM.1S, MM.1R,

RPMI-8226, etc.)

MTT Assay
IC50 range: 3-7

µM (48h)
[8][13]

Acute

Lymphoblastic

Leukemia

(CCRF-CEM)

Cytotoxicity

Assay
IC50: 1.8 µM [9][14]

Acute Myeloid

Leukemia

(THP1)

Cytotoxicity

Assay
IC50: 1.5 µM [9][14]

Mechanism of Action and Signaling Pathway
ONX-0914 and PR-924 exert their effects by inhibiting the chymotrypsin-like activity of the

immunoproteasome's β5i subunit. This leads to the accumulation of poly-ubiquitinated proteins,

triggering cellular stress and ultimately apoptosis in cancer cells. In immune cells, this inhibition

disrupts the processing of antigens for presentation on MHC class I molecules and modulates

the production of pro-inflammatory cytokines.
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Caption: Mechanism of action for ONX-0914 and PR-924.

Experimental Protocols
Cell Viability Assay (MTT Assay for PR-924)

Cell Seeding: Human multiple myeloma cell lines were seeded in 96-well plates.

Treatment: Cells were treated with PR-924 at a dose range of 1–20 μmol/l for 24, 48, and 72

hours.[8]

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the
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formation of formazan crystals.

Solubilization: The formazan crystals were solubilized with a solubilization buffer.

Absorbance Measurement: The absorbance was measured at a specific wavelength using a

microplate reader to determine cell viability.

Proteasome Activity Inhibition Assay (ProCISE)

A subunit-specific active-site ELISA (ProCISE) can be utilized to determine the in-cell inhibition

of individual proteasome catalytic subunits.

Cell Lysis: Cells treated with the inhibitor are lysed to release cellular proteins, including

proteasomes.

Capture: The proteasome subunits are captured on an ELISA plate coated with subunit-

specific antibodies.

Activity Probe: A fluorescently labeled activity-based probe that covalently binds to the active

sites of the proteasome subunits is added.

Detection: The amount of bound probe is quantified by fluorescence, which is inversely

proportional to the level of inhibition by the compound.

Quantification: A standard curve generated with purified proteasome is used to calculate the

amount of each active subunit per microgram of total protein.

Experimental Workflow for IC50 Determination
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Caption: General workflow for in vitro cytotoxicity testing.
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In Vivo Studies
Both compounds have demonstrated anti-tumor activity in preclinical animal models.

ONX-0914: In mouse models of rheumatoid arthritis and lupus, ONX-0914 treatment led to a

reversal of disease signs, including reductions in cellular infiltration and cytokine production.

[2] In a glioblastoma mouse xenograft model, the combination of ONX-0914 with

temozolomide reduced tumor progression.[10] The maximum tolerated dose (MTD) in mice

was reported to be 30 mg/kg.[2]

PR-924: In vivo administration of PR-924 inhibited tumor growth in human plasmacytoma

xenografts and a SCID-hu mouse model of multiple myeloma.[1][8] Treatment with PR-924

was well-tolerated, with no significant weight loss observed in the treated mice.[1][8]

Summary and Conclusion
ONX-0914 and PR-924 are both highly potent and selective inhibitors of the

immunoproteasome's β5i subunit. Based on the available data, PR-924 appears to exhibit a

slightly higher degree of selectivity for β5i over the constitutive β5 subunit compared to ONX-

0914. Both compounds have shown significant anti-cancer activity in vitro and in vivo across

various models.

The choice between these inhibitors for research or therapeutic development may depend on

the specific application, the desired level of selectivity, and the cellular context. The provided

data and experimental outlines serve as a valuable resource for designing and interpreting

studies involving these important research compounds. Further direct, side-by-side

comparative studies under identical experimental conditions would be beneficial to fully

elucidate the nuanced differences in their biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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